molecular formula C8H12N2O2 B12764381 Isopropyl imidazoleacetate CAS No. 28782-46-9

Isopropyl imidazoleacetate

Cat. No.: B12764381
CAS No.: 28782-46-9
M. Wt: 168.19 g/mol
InChI Key: OJHGGRPCXFKIAF-UHFFFAOYSA-N
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Description

Isopropyl imidazoleacetate is a synthetic ester derivative of imidazoleacetic acid, designed for biochemical and pharmacological research applications. The compound is structurally characterized by an imidazole ring, a heterocycle pivotal in biological systems, linked to an isopropyl acetate functional group. This esterification likely enhances the compound's lipid solubility, potentially improving its cell membrane permeability compared to the parent acid, imidazoleacetic acid, which is a known metabolite in the endogenous histamine and histidine degradation pathways . As a research chemical, this compound is of significant interest for investigating the roles of imidazole-based compounds in physiological processes. It may serve as a potential precursor or tool compound in studies focused on the neuromodulatory functions of imidazoleacetic acid, which has been explored for its interactions with GABA and imidazoline receptors in the central nervous system . Researchers can utilize this compound to probe metabolic pathways, develop novel enzyme inhibitors, or synthesize more complex molecules targeting imidazole-associated mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All sales are final, and researchers are responsible for verifying the product's identity, purity, and suitability for their specific applications.

Properties

CAS No.

28782-46-9

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

propan-2-yl 2-(1H-imidazol-5-yl)acetate

InChI

InChI=1S/C8H12N2O2/c1-6(2)12-8(11)3-7-4-9-5-10-7/h4-6H,3H2,1-2H3,(H,9,10)

InChI Key

OJHGGRPCXFKIAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CN=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl imidazoleacetate typically involves the reaction of imidazole with isopropyl acetate under specific conditions. One common method is the esterification of imidazole with isopropyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Chemical Reactions of Isopropyl Imidazoleacetate

This compound can participate in several chemical reactions due to its functional groups. These reactions are crucial for exploring its reactivity and potential applications in catalysis or as intermediates in organic synthesis.

Hydrolysis

This compound can undergo hydrolysis to form imidazoleacetic acid and isopropyl alcohol. This reaction is typically catalyzed by acids or bases and is reversible.

ReactantsProductsConditions
This compoundImidazoleacetic acid + Isopropyl alcoholAcidic or basic conditions

Transesterification

Transesterification reactions involve exchanging the isopropyl group with another alcohol, forming a new ester. This is useful for synthesizing related compounds.

ReactantsProductsConditions
This compound + MethanolMethyl imidazoleacetate + Isopropyl alcoholCatalyst (e.g., acid or enzyme)

Interaction with Biological Targets

As an imidazole derivative, this compound can interact with biological targets such as proteins and enzymes through hydrogen bonding and coordination interactions. This property makes it a candidate for drug design, particularly in targeting enzymes involved in metabolic pathways or signaling cascades.

Biological Activities

Imidazole derivatives have been explored for their anticancer properties. While specific data on this compound is limited, related compounds have shown promising results in inhibiting tumor growth and affecting cell cycle progression .

Scientific Research Applications

Isopropyl imidazoleacetate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of isopropyl imidazoleacetate involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of imidazole derivatives and esters relevant to isopropyl imidazoleacetate:

Compound Name Formula Molecular Weight (g/mol) CAS Number Key Substituents
N-isopropylimidazole C₆H₁₀N₂ 110.16 4532-96-1 N-linked isopropyl group
N-cyclohexylmethylimidazole C₁₀H₁₆N₂ 164.25 71621-00-6 N-linked cyclohexylmethyl group
Imidazoline acetate C₅H₁₀N₂O₂ 130.15 12379-40-7 Saturated imidazoline + acetate
Isopropyl acetate C₅H₁₀O₂ 102.13 108-21-4 Ester (isopropyl + acetate)

Key Observations :

  • N-alkylimidazoles (e.g., N-isopropylimidazole) exhibit nitrogen-bound alkyl chains, influencing steric bulk and solubility. Smaller substituents (e.g., isopropyl) enhance volatility, while bulkier groups (e.g., cyclohexylmethyl) increase hydrophobicity .
  • Imidazoline acetate features a saturated imidazoline ring, reducing aromaticity compared to imidazole.
  • Isopropyl acetate , a simple ester, shares the isopropyl moiety but lacks nitrogen heteroatoms, resulting in lower reactivity with nucleophiles compared to imidazole derivatives .

Physicochemical Properties

Solubility and Reactivity
  • N-isopropylimidazole: Moderately soluble in polar solvents (e.g., ethanol, acetone) due to the imidazole ring’s polarity. The isopropyl group slightly reduces water solubility compared to unsubstituted imidazole .
  • Imidazoline acetate : Higher water solubility than N-alkylimidazoles due to the acetate ion, though the saturated ring may reduce thermal stability .
  • Isopropyl acetate : Highly lipophilic, with an odor threshold of 4.1 ppm. Reactivity dominated by ester hydrolysis under acidic/basic conditions .

Research Findings

  • Branched Alkyl Effects : Computational studies on N-alkylimidazoles (e.g., isopropyl vs. cyclohexylmethyl) reveal that branching increases steric hindrance, reducing nucleophilic substitution rates at the nitrogen .
  • Ester vs. Alkyl Functionality : Esters (e.g., isopropyl acetate) undergo hydrolysis more readily than N-alkylimidazoles, which are more stable under physiological conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing isopropyl imidazoleacetate, and what factors influence yield optimization?

  • Methodological Answer : this compound can be synthesized via esterification of imidazoleacetic acid with isopropyl alcohol, typically using acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction conditions such as temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants are critical for yield optimization. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester group and imidazole ring structure. Infrared (IR) spectroscopy can validate the presence of ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and N-H bonds. Mass spectrometry (GC-MS or LC-MS) provides molecular weight confirmation. For example, NIST-standardized GC-MS protocols (as in ) ensure reliable fragmentation pattern matching .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for flammability and toxicity data. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Solvent compatibility (e.g., ethyl acetate or acetonitrile for dissolution) must align with the compound’s stability. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic structure of the imidazole ring and ester group to predict reaction pathways (e.g., hydrolysis or nucleophilic substitution). Solvent effects can be simulated using continuum solvation models (e.g., COSMO-RS). Compare computational results with experimental data (e.g., IR spectra from ) to validate predictions .

Q. What strategies can researchers employ to resolve contradictions in reported physicochemical properties of this compound across different studies?

  • Methodological Answer : Cross-validate data using standardized protocols:

  • Purity Analysis : Use HPLC with UV detection to assess impurities.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Spectral Reproducibility : Compare NMR and IR spectra with databases like NIST Chemistry WebBook ( ) or PubChem () .

Q. What experimental approaches are recommended for investigating the biological activity of this compound, and how should potential cytotoxicity be assessed?

  • Methodological Answer :

  • In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values.
  • Metabolic Stability : Conduct liver microsome studies to assess metabolic degradation. Ensure compliance with research-use-only guidelines () .

Q. How do solvent choice and reaction conditions impact the stereochemical outcomes in the synthesis of this compound derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) may stabilize transition states in stereoselective reactions. Catalytic asymmetric methods (e.g., chiral Lewis acids) can induce enantioselectivity. Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy. Compare results with branched imidazole analogs (e.g., N-isopropylimidazole in ) .

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